Methyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoro-4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazole derivatives.
Scientific Research Applications
Methyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 5-(3-Fluoro-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C12H10FNO4 |
---|---|
Molecular Weight |
251.21 g/mol |
IUPAC Name |
methyl 5-(3-fluoro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H10FNO4/c1-16-10-4-3-7(5-8(10)13)11-6-9(14-18-11)12(15)17-2/h3-6H,1-2H3 |
InChI Key |
RUUVLUYXZLUYBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC)F |
Origin of Product |
United States |
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